3-ethyl-1-isopropylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-ethyl-1-isopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significance in biochemistry, particularly as components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-isopropylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through a Biginelli reaction, which is a one-pot synthesis method commonly used for pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Biginelli reaction for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or isopropyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and acidic or basic catalysts are commonly employed.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
3-ethyl-1-isopropylpyrimidine-2,4(1H,3H)-dione may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine: Possible applications in drug design and development, particularly as analogs of nucleic acid components.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The molecular targets could include nucleic acids, proteins, or other biomolecules, and the pathways involved might be related to DNA replication, repair, or transcription.
Comparison with Similar Compounds
Similar Compounds
2,4-dioxo-1,2,3,4-tetrahydropyrimidine: A simpler pyrimidine derivative with similar structural features.
5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Another pyrimidine derivative with an ethyl group at a different position.
1,3-dimethyluracil: A methylated pyrimidine derivative with similar chemical properties.
Uniqueness
3-ethyl-1-isopropylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. Its unique structure could lead to specific interactions with biological targets or distinct properties in chemical reactions.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-ethyl-1-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O2/c1-4-10-8(12)5-6-11(7(2)3)9(10)13/h5-7H,4H2,1-3H3 |
InChI Key |
DDCBXYSVMVPORH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=CN(C1=O)C(C)C |
Origin of Product |
United States |
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